molecular formula C14H15NO3 B12900208 Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 89204-99-9

Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B12900208
CAS No.: 89204-99-9
M. Wt: 245.27 g/mol
InChI Key: NCLIYWIJBPUPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the oxazole ring and a 4-isopropylphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-isopropylphenyl)oxazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications .

Properties

CAS No.

89204-99-9

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 5-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-12(14(16)17-3)15-8-18-13/h4-9H,1-3H3

InChI Key

NCLIYWIJBPUPBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.